molecular formula C24H15NO B14208383 2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-80-1

2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile

Cat. No.: B14208383
CAS No.: 823227-80-1
M. Wt: 333.4 g/mol
InChI Key: CUSSNIYPDICJBW-UHFFFAOYSA-N
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Description

2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-(formyl)phenylacetylene or 4-(carboxyl)phenylacetylene.

    Reduction: Formation of 2-[(2-{[4-(aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)ethynyl]benzonitrile
  • 2-[(2-{[4-(Methoxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile

Uniqueness

2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

823227-80-1

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[2-[2-[4-(hydroxymethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15NO/c25-17-24-8-4-3-7-23(24)16-15-22-6-2-1-5-21(22)14-13-19-9-11-20(18-26)12-10-19/h1-12,26H,18H2

InChI Key

CUSSNIYPDICJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)CO)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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